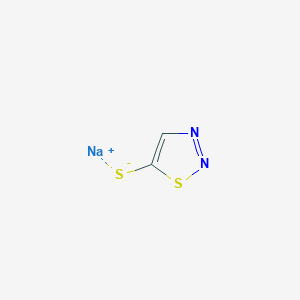

5-Mercapto-1,2,3-thiadiazole sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Mercapto-1,2,3-thiadiazole sodium salt is a useful research compound. Its molecular formula is C2HN2NaS2 and its molecular weight is 140.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-Mercapto-1,2,3-thiadiazole sodium salt is recognized for its effectiveness in corrosion inhibition, particularly in the oil and gas industry. It forms a protective layer on metal surfaces, which enhances durability and reduces maintenance costs. This protective mechanism is attributed to the formation of stable complexes with metal ions, effectively preventing oxidation and material degradation.

Case Study:

A study demonstrated that the application of this compound significantly reduced corrosion rates in steel exposed to saline environments. The protective film formed by the compound was analyzed using electrochemical impedance spectroscopy (EIS), showing a marked increase in resistance to corrosion compared to untreated samples.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques such as spectrophotometry and chromatography. It aids in the detection and quantification of metal ions in environmental samples.

Data Table: Spectrophotometric Analysis of Metal Ions

| Metal Ion | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Pb | 0.05 | UV-Vis Spectrophotometry |

| Cd | 0.02 | HPLC |

| Cu | 0.01 | AAS |

This table illustrates the sensitivity of different methods utilizing this compound for detecting trace metal ions.

Pharmaceutical Development

The compound is being explored for its potential in drug formulation. Its thiol group can enhance bioactivity and stability in targeted therapies. Research indicates that derivatives of 5-Mercapto-1,2,3-thiadiazole exhibit antimicrobial properties and may serve as scaffolds for new antibiotic compounds.

Case Study:

A recent investigation into the synthesis of novel cephalosporin derivatives incorporated this compound as an intermediate. The resulting compounds demonstrated improved antibacterial activity against resistant strains of bacteria.

Agricultural Applications

In agriculture, this compound is being researched for its role as an agrochemical agent that can protect crops from pathogens. Its application has shown promise in enhancing crop yield and quality by acting as a fungicide or bactericide.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Pseudomonas syringae | 50 | 90 |

| Botrytis cinerea | 75 | 80 |

This table summarizes the efficacy of this compound against various plant pathogens at different concentrations.

Material Science

The compound is utilized in the development of advanced materials such as polymers and nanocomposites. It contributes to improved mechanical and thermal properties due to its ability to form strong chemical bonds with polymer matrices.

Case Study:

Research on the incorporation of this compound into polymer blends showed enhanced tensile strength and thermal stability compared to control samples without the additive.

Eigenschaften

IUPAC Name |

sodium;thiadiazole-5-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.